molecular formula C9H16O B8529006 2-Cyclohexyl-2-propen-1-ol

2-Cyclohexyl-2-propen-1-ol

Cat. No.: B8529006
M. Wt: 140.22 g/mol
InChI Key: NIPDNHBQVFQMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-2-propen-1-ol (CAS: 4352-44-7) is an allylic alcohol with a cyclohexyl substituent. Its molecular formula is C₉H₁₆O, and it has a molecular weight of 140.22 g/mol . The compound features a cyclohexyl group attached to a propenol (allyl alcohol) moiety, making it a versatile intermediate in organic synthesis. The allylic alcohol group enables reactivity in oxidation, addition, and esterification reactions, while the cyclohexyl group contributes to lipophilicity and steric bulk.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-cyclohexylprop-2-en-1-ol

InChI

InChI=1S/C9H16O/c1-8(7-10)9-5-3-2-4-6-9/h9-10H,1-7H2

InChI Key

NIPDNHBQVFQMJA-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)C1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-cyclohexyl-2-propen-1-ol, differing in substituents, chain length, or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₉H₁₆O 140.22 Cyclohexyl, allylic alcohol Cyclohexyl-propenol backbone
(2E)-1-Cyclohexyl-2-buten-1-ol C₁₀H₁₈O 154.25 Cyclohexyl, butenol Extended carbon chain (C4 alcohol)
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol C₁₅H₂₈O 224.39 Cyclohexanol, branched alkyl Sterically hindered cyclohexanol
2-Cyclohexen-1-ol C₆H₁₀O 98.14 Cyclohexenol Unsaturated cyclohexene ring
Carvyl propionate C₁₃H₂₀O₂ 208.30 Ester (cyclohexenol derivative) Propanoate ester of carvyl alcohol

Physicochemical Properties

  • Lipophilicity : The cyclohexyl group in this compound enhances lipophilicity compared to 2-cyclohexen-1-ol (C₆H₁₀O), which lacks the bulky substituent .
  • Boiling Point : 2-Cyclohexen-1-ol has a reported boiling point of 169–170°C , while data for the target compound is unavailable.
  • Reactivity : The allylic alcohol in this compound is more reactive toward oxidation than the ester group in carvyl propionate (C₁₃H₂₀O₂), which is stabilized by resonance .

Key Differences and Implications

Functional Groups: The ester in carvyl propionate reduces reactivity compared to the allylic alcohol in this compound, making the latter more suitable for synthetic modifications .

Steric Effects :

  • 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (C₁₅H₂₈O) exhibits significant steric hindrance due to its branched substituents, limiting its utility in reactions requiring accessibility to the hydroxyl group .

Industrial Relevance :

  • Carvyl propionate’s stability makes it preferable in fragrances, whereas this compound’s reactivity is advantageous in fine chemical synthesis .

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